N-[2-(4-methoxyphenyl)ethyl]propanamide
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]propanamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a propanamide moiety
Mechanism of Action
Target of Action
N-[2-(4-methoxyphenyl)ethyl]propanamide is a small molecule that primarily targets Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Mode of Action
The compound interacts with Cathepsin S, potentially inhibiting its activity
Biochemical Pathways
The inhibition of Cathepsin S can affect various biochemical pathways, particularly those involving antigen presentation and bone remodeling . The downstream effects of these changes can have significant impacts on immune response and bone health.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with Cathepsin S . By inhibiting Cathepsin S, the compound could potentially modulate immune responses and bone remodeling processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the activity of Cathepsin S is known to be optimal at acidic pH, which is typical of the lysosomal environment where the enzyme is usually found .
Biochemical Analysis
Biochemical Properties
N-[2-(4-methoxyphenyl)ethyl]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with certain receptors, potentially modulating their activity and influencing cellular responses.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can enhance synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity . This can impact cell signaling pathways, gene expression, and cellular metabolism. In non-neuronal cells, this compound may influence cell proliferation, differentiation, and apoptosis through its interactions with specific receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling, potentially affecting cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects. At higher doses, it may lead to toxic effects, including overstimulation of cholinergic pathways, muscle weakness, and respiratory distress . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function and behavior.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation through enzymatic reactions, including hydroxylation and dealkylation . These metabolic processes can produce active or inactive metabolites, influencing the compound’s overall activity and duration of action. The interaction with specific enzymes and cofactors during metabolism can also affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, depending on its physicochemical properties . Transporters such as organic cation transporters and multidrug resistance proteins may facilitate its cellular uptake and distribution. The localization and accumulation of this compound can influence its activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves the reaction of 4-methoxyphenethylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-methoxyphenethylamine+propanoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: 4-hydroxyphenethylpropanamide.
Reduction: N-[2-(4-methoxyphenyl)ethyl]propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)propanamide
- N-(4-methoxyphenyl)ethylamine
- N-(4-methoxyphenyl)ethylpropanamine
Comparison: N-[2-(4-methoxyphenyl)ethyl]propanamide is unique due to the presence of both a methoxyphenyl group and a propanamide moiety. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the methoxy group can influence the compound’s solubility and reactivity, while the propanamide moiety can affect its binding affinity to biological targets.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-12(14)13-9-8-10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEFFZOCDHVGPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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